Semaxanib
Overview
Description
Semaxanib is a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR)2. It has been extensively studied for its potential as an antiangiogenic agent, especially in the context of tumor growth inhibition (O’Donnell et al., 2005).
Synthesis Analysis
Semaxanib has been synthesized using various methods. A notable synthesis approach involves tandem Horner-Wadsworth-Emmons/Heck procedures. This method facilitates the rapid construction of 3-alkenyl-oxindoles, a key structural motif in semaxanib, from α-halo-anilides (Lubkoll et al., 2010).
Molecular Structure Analysis
Semaxanib’s effectiveness is closely tied to its molecular structure. Its structure-activity relationship, particularly its interaction with VEGFR2, has been elucidated using 3D-QSAR, docking, and molecular dynamics simulations. These studies highlight the importance of hydrophobic pocket interactions in its mechanism of action (Muñoz et al., 2012).
Chemical Reactions and Properties
Research on semaxanib’s chemical reactions primarily focuses on its interaction with biological targets like VEGFR2. It inhibits the ATP binding to the tyrosine kinase domain of VEGFR2, thereby affecting endothelial cell migration and proliferation (2020).
Scientific Research Applications
Metastatic Melanoma : A phase II study evaluated the combination of semaxanib and thalidomide in patients with metastatic melanoma. The combination demonstrated anti-tumor activity in patients who had failed prior therapy, suggesting the feasibility of targeting multiple angiogenesis pathways in advanced melanoma and other malignancies (Mita et al., 2007).
Advanced Soft Tissue Sarcomas : Another phase II study investigated the safety and efficacy of semaxanib in patients with soft tissue sarcomas. The study found that semaxanib was relatively well tolerated but did not demonstrate significant antitumor activity against advanced soft tissue sarcoma (Heymach et al., 2004).
Advanced or Recurrent Head and Neck Cancers : A phase II study on patients with recurrent or metastatic head and neck cancers found that treatment with semaxanib was feasible, but objective responses were rare. This suggests the need for more potent anti-angiogenic agents in treating head and neck cancers (Fury et al., 2006).
Advanced Colorectal Carcinoma : A phase I study combined semaxanib with irinotecan in patients with advanced colorectal cancer. It found that both drugs could be given at full single-agent recommended doses without significant toxicity, showing signs of clinical activity (Hoff et al., 2006).
Solid Tumours : A phase I study incorporating dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) as a pharmacodynamic assessment tool found that semaxanib was well tolerated, but no reproducible changes were seen in DCE-MRI endpoints (O’Donnell et al., 2005).
Pulmonary Arterial Hypertension : Semaxanib was used in a study to induce pulmonary arterial hypertension in rats, contributing to research on potential treatments for this condition (Zhou et al., 2016).
Metastatic Renal Cell Carcinoma : There was a documented case of a patient with probable von Hippel-Lindau syndrome and metastatic renal cell cancer who had a complete radiological and metabolic response to semaxanib (Jennens et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025708 | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Semaxanib | |
CAS RN |
194413-58-6, 204005-46-9 | |
Record name | Semaxanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semaxanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU 5416 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEMAXANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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